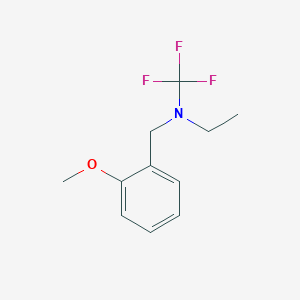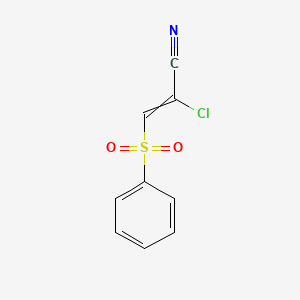
Methanesulfonanilide, 4'-((3-chloro-9-acridinyl)amino)-3'-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- is a complex organic compound known for its unique chemical structure and properties. It contains multiple aromatic rings and functional groups, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- typically involves multiple steps, starting with the preparation of the acridine derivative. The process includes:
Nitration and Reduction: The initial step involves the nitration of an acridine compound, followed by reduction to form the corresponding amine.
Chlorination: The amine is then chlorinated to introduce the chloro group at the desired position.
Sulfonation: Finally, the sulfonamide group is introduced through a sulfonation reaction, resulting in the formation of Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
科学研究应用
Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)phenyl)
- N-[4-[(3-Chloro-9-acridinyl)amino]phenyl]methanesulfonamide
Uniqueness
Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
58658-30-3 |
|---|---|
分子式 |
C21H18ClN3O3S |
分子量 |
427.9 g/mol |
IUPAC 名称 |
N-[4-[(3-chloroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-28-20-12-14(25-29(2,26)27)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(22)7-9-16(19)21/h3-12,25H,1-2H3,(H,23,24) |
InChI 键 |
SWQPHPDMZOWSQQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


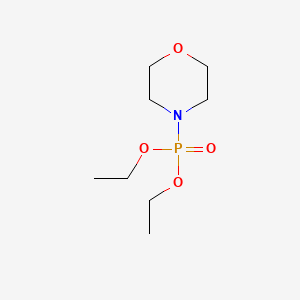
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)


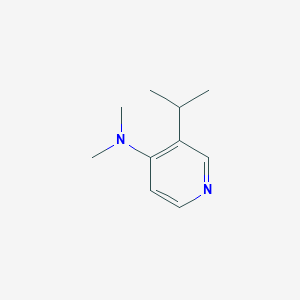
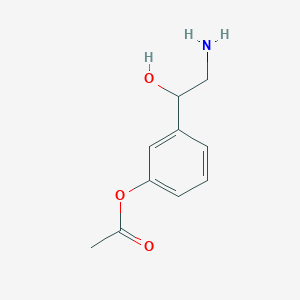

![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)


